PF-4136309 - 857679-55-1

PF-4136309

Catalog Number: EVT-3295068
CAS Number: 857679-55-1
Molecular Formula: C29H31F3N6O3
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PF-4136309 is classified as a small molecule drug and belongs to the category of CCR2 antagonists. It was developed through structure-activity relationship studies on a new series of (S)-3-aminopyrrolidine derivatives, which were synthesized to enhance selectivity and bioavailability . The compound has entered human clinical trials, indicating its potential for therapeutic use in treating conditions associated with excessive inflammation .

Synthesis Analysis

The synthesis of PF-4136309 involves multiple steps, beginning with the preparation of intermediate compounds. Key methods include:

  1. Chiral Resolution: The synthesis employs chiral columns for enantiomeric separation to ensure the purity of the final product.
  2. Intermediate Formation: Various intermediates are generated through reactions involving functional groups that are strategically designed for optimal binding affinity to the CCR2 receptor.
  3. Final Coupling Reactions: The final product is formed through coupling reactions that integrate the designed functional groups into the core structure of the compound.

The synthetic route typically includes steps such as reductive amination, where ketones are converted into amines, and various purification techniques like silica gel chromatography to isolate the active isomer from any inactive counterparts .

Molecular Structure Analysis

PF-4136309 features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a 3-aminopyrrolidine moiety.
  • Functional Groups: It includes a 4-hydroxy-4-heteroarylcyclohexyl group and a 3-trifluoromethylbenzoylaminoacetyl group, which contribute to its biological activity.
  • Stereochemistry: The stereochemistry at critical positions has been confirmed through X-ray crystallography, ensuring that the active isomer is utilized in pharmacological studies .

The molecular formula of PF-4136309 is C19H23F3N2OC_{19}H_{23}F_{3}N_{2}O, with a molecular weight of approximately 368.40 g/mol.

Chemical Reactions Analysis

PF-4136309 undergoes several key chemical reactions:

  1. Oxidation: Involves adding oxygen or removing hydrogen, which can modify functional groups on the molecule.
  2. Reduction: Adds hydrogen or removes oxygen from specific sites, potentially altering its pharmacological properties.
  3. Substitution Reactions: These involve replacing one atom or group with another, crucial for modifying the compound's activity profile.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), tailored to achieve desired modifications under controlled conditions.

Mechanism of Action

PF-4136309 acts primarily as a CCR2 antagonist. Its mechanism involves:

  • Binding Affinity: The compound binds selectively to the CCR2 receptor, blocking the interaction with its ligand CCL2.
  • Inhibition of Signaling Pathways: By preventing CCL2 from activating CCR2, PF-4136309 inhibits downstream signaling pathways involved in monocyte migration and activation.

This mechanism is significant in modulating inflammatory responses in various disease models, making it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis .

Physical and Chemical Properties Analysis

PF-4136309 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents, which is essential for formulation into pharmaceutical preparations.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: In animal models, PF-4136309 has demonstrated a moderate half-life after intravenous administration, indicating potential for sustained therapeutic effects.

Relevant Data

  • Melting Point: Not explicitly stated in available literature.
  • Log P (Partition Coefficient): Indicative of lipophilicity, crucial for absorption characteristics.
Applications

PF-4136309 has potential applications across various scientific domains:

  1. Pharmaceutical Development: Its role as a CCR2 antagonist positions it as a candidate for developing treatments for inflammatory diseases.
  2. Research Tool: Used in laboratory settings to study CCR2-related signaling pathways and their implications in disease processes.
  3. Clinical Trials: Currently undergoing evaluation in human clinical trials to assess efficacy and safety profiles in treating conditions like chronic inflammatory diseases .
Discovery and Structure-Activity Relationship (SAR) of PF-4136309

Rational Design Strategies for (S)-3-Aminopyrrolidine-Based CCR2 Antagonists

The discovery of PF-4136309 (INCB8761) originated from a scaffold-hopping strategy applied to the first-generation (R)-3-aminopyrrolidine CCR2 antagonist INCB3284. Molecular modeling suggested that reversing the connections of the left-hand side (4-heteroarylcyclohexyl) and right-hand side (3-trifluoromethylbenzoylaminoacetyl) functional groups to the central pyrrolidine core could yield novel chemotypes (Figure 1). Initial testing validated this hypothesis: The (R)-isomer 1 exhibited weak CCR2 binding (IC₅₀ = 860 nM), while the (S)-isomer 2 showed 25-fold higher potency (IC₅₀ = 35 nM). Methylation of the secondary amine in 2 reduced affinity (3, IC₅₀ = 84 nM), confirming the critical role of the secondary amine for receptor engagement. This stereospecific preference contrasted sharply with the INCB3284 series, where the R-configuration was optimal, highlighting a scaffold-dependent inversion of stereochemical requirements [1] [2].

Key Design Elements:

  • Core Reversal: Connection reversal created a tertiary amide (right-hand side) and secondary amine (left-hand side) topology.
  • Stereochemical Inversion: S-configuration at pyrrolidine C3 proved essential for potency in the new series.
  • Unmethylated Amine: N-H functionality enabled crucial hydrogen bonding with CCR2 residues.

Critical Role of Heteroaryl Optimization at the Cyclohexyl 4-Position

SAR studies focused on modifying the 4-position of the cyclohexyl ring to balance CCR2 potency, metabolic stability, and hERG channel selectivity. Introducing a hydroxyl group at this position (compound 4) maintained binding (IC₅₀ = 65 nM). Subsequent heteroaryl replacements revealed dramatic SAR shifts:

Table 1: Impact of Heteroaryl Ring at Cyclohexyl 4-Position on CCR2 Binding

CompoundHeteroaryl (R)CCR2 Binding IC₅₀ (nM)Chemotaxis IC₅₀ (nM)
4Phenyl65-
56-Methoxy-3-pyridyl95-
63-Pyridyl126-
72-Pyridyl1152
82-Pyrimidinyl66-
92-Thiazolyl18-
125-Methyl-2-pyridyl6.915

The 2-pyridyl group (7) delivered a 12-fold boost in binding affinity over 3-pyridyl (6) and 6-fold over phenyl (4). Molecular modeling attributed this to optimal orientation of the 2-pyridyl nitrogen for hydrogen bonding within a subpocket of CCR2. Pyrimidinyl (8) or thiazolyl (9) substitutions were less effective, underscoring the geometric and electronic specificity required [1] [4].

Impact of 5-Position Pyridyl Substitution on CCR2 Binding Affinity

Further optimization targeted the 5-position of the 2-pyridyl ring to enhance potency and mitigate hERG liability. Methyl substitution at different positions revealed stark regioselectivity:

  • 4-Methyl (10): Severe affinity loss (IC₅₀ = 305 nM)
  • 6-Methyl (11): Moderate loss (IC₅₀ = 51 nM)
  • 5-Methyl (12): 2-fold improvement (IC₅₀ = 6.9 nM) and 3.5× enhanced chemotaxis inhibition (IC₅₀ = 15 nM vs. 52 nM for 7)

The 5-methyl group likely filled a hydrophobic cleft near TM7 of CCR2, improving shape complementarity. However, 12 exhibited concerning hERG inhibition (71% at 10 µM, patch clamp). To address this, polar heteroaryls were explored:

Table 2: SAR of 5-Substituted 2-Pyridyl Analogues

Compound5-Substituent (R)CCR2 Binding IC₅₀ (nM)hERG Patch Clamp (% Inhibition at 10 µM)
7H1134%
12Methyl6.971%
133-Pyridyl9.0-
144-Pyridyl5.7-
162-Pyrazinyl6.070%
172-Pyrimidinyl5.235%

The 2-pyrimidinyl derivative 17 (PF-4136309) achieved sub-nanomolar chemotaxis inhibition (IC₅₀ = 3.9 nM) while reducing hERG interaction to 35% inhibition – comparable to the parent 7. This suggested nitrogen basicity and spatial orientation critically influenced hERG off-target binding [1] [9].

Molecular Determinants of hERG Selectivity in Pyrrolidine-Based Antagonists

The divergent hERG profiles of 12 (methyl) and 17 (pyrimidinyl) were probed through structural biology and mutagenesis. Key insights include:

  • Lipophilicity Threshold: LogP >4.0 correlated with hERG risk (e.g., 12 LogP=4.5 vs. 17 LogP=3.8). The polar pyrimidine nitrogen reduced cLogP by 0.7 units.
  • Helix 8 Interactions: PF-4136309’s pyrimidine formed weak hydrogen bonds with CCR2’s Ser101²·⁶³ (TM2), while methyl-12 favored π-cation stacking with hERG’s Tyr652.
  • Species Specificity: V244⁶·³⁶ in murine CCR2 conferred weaker PF-4136309 binding (IC₅₀=17 nM) versus human (IC₅₀=5.2 nM), explaining reduced in vivo efficacy in mice without CCR5 cross-reactivity [3] [4] [7].

Computational docking revealed PF-4136309 occupied an inactive-state tunnel between TM1/TM7 in CCR2, with the pyrimidine oriented toward extracellular loop 2 (ECL2). This minimized deep cavity penetration associated with hERG blockade [3].

Comparative Analysis of Connection Reversal Strategies in CCR2 Antagonist Scaffolds

The connection reversal strategy transformed the pharmacophore topology of pyrrolidine-based CCR2 antagonists:

Table 3: Pharmacophore Comparison of INCB3284 vs. PF-4136309

FeatureINCB3284 ((R)-Series)PF-4136309 ((S)-Series)
Core ConfigurationR-3-AminopyrrolidineS-3-Aminopyrrolidine
LHS ConnectionSecondary amideSecondary amine
RHS ConnectionTertiary amineTertiary amide
Optimal Heteroaryl6-Methoxy-3-pyridyl5-(2-Pyrimidinyl)-2-pyridyl
CCR2 Binding IC₅₀4 nM5.2 nM
hERG IC₅₀ (Patch Clamp)>30 µM>30 µM

Reversing the connections converted the left-hand side (LHS) from a secondary amide to a secondary amine and the right-hand side (RHS) from a tertiary amine to a tertiary amide. This altered the hydrogen-bond donor/acceptor pattern, enabling 17 to leverage a unique subpocket near ECL2 via its 2-pyrimidinyl group. Crucially, both scaffolds achieved >1,000-fold selectivity over CCR1, CCR3, CCR5, CXCR3, and CXCR5 despite shared chemokine receptor topology [1] [6] [8].

Properties

CAS Number

857679-55-1

Product Name

PF-4136309

IUPAC Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H31F3N6O3

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1

InChI Key

ZNSVOHSYDRPBGI-CBQRAPNFSA-N

SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O

Synonyms

PF-04136309

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O

Isomeric SMILES

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.